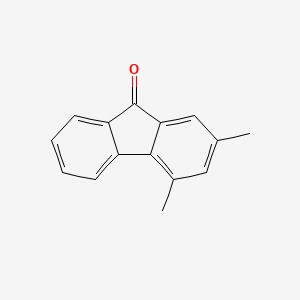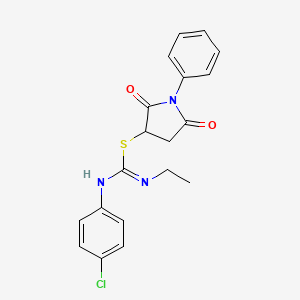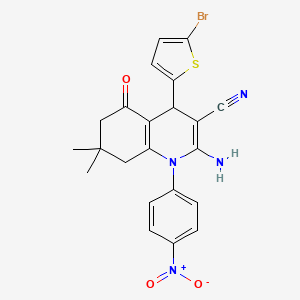![molecular formula C27H42N2 B11535675 N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine](/img/structure/B11535675.png)
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine is an organic compound belonging to the class of amphetamines and derivatives. These compounds are characterized by their structure, which includes a phenylethylamine backbone. This particular compound is notable for its complex structure, which includes multiple phenylethylamine units connected by a nonyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine typically involves the reductive amination of acetophenone derivatives. The process can be summarized as follows:
Reductive Amination: Acetophenone is reacted with ammonia and hydrogen in the presence of a catalyst to form 1-phenylethylamine.
Chain Extension: The 1-phenylethylamine is then reacted with a nonyl halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reductive amination process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines.
Scientific Research Applications
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased synaptic concentrations and enhanced signaling.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A simpler analog with a single phenylethylamine unit.
N-methyl-N-(1-phenylethyl)amine: Another related compound with a similar structure but different functional groups.
Uniqueness
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine is unique due to its extended nonyl chain and multiple phenylethylamine units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H42N2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N,N'-bis(1-phenylpropan-2-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C27H42N2/c1-24(22-26-16-10-8-11-17-26)28-20-14-6-4-3-5-7-15-21-29-25(2)23-27-18-12-9-13-19-27/h8-13,16-19,24-25,28-29H,3-7,14-15,20-23H2,1-2H3 |
InChI Key |
FFDSVAFMDCSVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCCCCCCCNC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)

![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)


![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535632.png)
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)

![1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate](/img/structure/B11535664.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
